Cas no 53404-49-2 (4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol)
![4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol structure](https://it.kuujia.com/scimg/cas/53404-49-2x500.png)
53404-49-2 structure
Nome del prodotto:4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol
4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol
- Bicyclo[3.1.1]heptane-2,3-diol, 2,6,6-trimethyl-
- (+/-)- 2,3-Pinanediol
- Bicyclo(3.1.1)heptane-2,3-diol, 2,6,6-trimethyl-
- ACMC-209fw3
- DHS Activator
- 2,3-Pinanediol
- ACMC-209eou
- (-)-pinanediol
- AC1L1WDM
- 2,3-trans-pinanediol
- 2,3-pinandiol
- Caswell No. 442
- 1,2-pinanediol
- 2,3-R-pinanediol
- 2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol
- Bicyclo[3.1.1]heptane-2,3-diol, 2,6,6-trimethyl-; (+/-)- 2,3-Pinanediol; Bicyclo(3.1.1)heptane-2,3-diol, 2,6,6-trimethyl-; ACMC-209fw3; DHS Activator; 2,3-Pinanediol; ACMC-209eou; 2,3-pinanediol; (-)-pinanediol; AC1L1WDM; 2,3-trans-pinanediol; 2,3-pinandiol; Caswell No. 442; 1,2-pinanediol; 2,3-R-pinanediol; 2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol;
- 2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol #
- 53404-49-2
- (1S,2S,3S,5S)-2,3-Pinanediol
- 0YBA7G0JSH
- PD062254
- SCHEMBL557353
- EPA Pesticide Chemical Code 042101
- Ethylene glycol ether of pinene
- MFCD09955216
- Q27237348
- NSC71454
- Pinene, ethylene glycol ether
- 2,3-exo-pinanediol
- AKOS015966888
- MOILFCKRQFQVFS-UHFFFAOYSA-N
- DB-017898
- EN300-719200
- (1S,2S,3R,5S)-(+)-Pinanediol
- Pinolol
- CS-0353218
- 2,3-cis-pinanediol
- NS00123529
- Bicyclo[3.1.1]heptane-2, 2,6,6-trimethyl-
- LS-13875
- NSC-71454
- 2,6,6-TRIMETHYL-BICYCLO(3.1.1)HEPTAN-2,3-DIOL
- A4813
- NSC 71454
- SY009749
- DTXSID3041326
- SY009745
- UNII-0YBA7G0JSH
-
- Inchi: InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3
- Chiave InChI: MOILFCKRQFQVFS-UHFFFAOYSA-N
- Sorrisi: CC1(C)C2CC1C(C)(O)C(O)C2
Proprietà calcolate
- Massa esatta: 170.13074
- Massa monoisotopica: 170.130679813g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 212
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5Ų
- XLogP3: 1.1
Proprietà sperimentali
- PSA: 40.46
4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-719200-0.05g |
2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
53404-49-2 | 0.05g |
$22.0 | 2023-05-29 | ||
Enamine | EN300-719200-1.0g |
2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
53404-49-2 | 1g |
$26.0 | 2023-05-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423888-100mg |
2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol |
53404-49-2 | 95% | 100mg |
¥492.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423888-250mg |
2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol |
53404-49-2 | 95% | 250mg |
¥518.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423888-1g |
2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol |
53404-49-2 | 95% | 1g |
¥655.00 | 2024-05-10 | |
Enamine | EN300-719200-0.1g |
2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
53404-49-2 | 0.1g |
$23.0 | 2023-05-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423888-50mg |
2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol |
53404-49-2 | 95% | 50mg |
¥554.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423888-10g |
2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol |
53404-49-2 | 95% | 10g |
¥1425.00 | 2024-05-10 | |
Enamine | EN300-719200-10.0g |
2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
53404-49-2 | 10g |
$66.0 | 2023-05-29 | ||
Enamine | EN300-719200-5.0g |
2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
53404-49-2 | 5g |
$37.0 | 2023-05-29 |
4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol Letteratura correlata
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
53404-49-2 (4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol) Prodotti correlati
- 1993365-89-1(trans-2-4-(propan-2-yl)piperazin-1-ylcyclohexan-1-ol)
- 1226449-45-1(1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide)
- 1807086-57-2(3-Aminomethyl-2-cyano-4-methylbenzoic acid)
- 2098021-86-2(3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)
- 611172-92-0(2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine)
- 1326847-35-1(1-(4-ethylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2138201-84-8(N-(1-cyclobutyl-1H-pyrazol-4-yl)cyclobutanecarboxamide)
- 34888-08-9(1-(Difluoromethoxy)-3-fluorobenzene)
- 2309459-68-3(Tert-butyl 2-{[4-(2-bromopyridin-3-yl)-octahydrocyclopenta[c]pyrrol-4-yl]oxy}acetate)
- 1488517-11-8(2-{1,2,4triazolo4,3-apyridin-6-yl}acetic acid)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
